Carolinianine
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Overview
Description
Carolinianine is a pyridopyrimidine.
Scientific Research Applications
Isolation and Structural Characterization
Carolinianine, an alkaloid isolated from Lycopodium carolinianum L. var. affine, has been structurally characterized. This study established the structure of this compound, contributing to the understanding of alkaloids in this plant species (Miller, Hootele, Braekman-Danheux, & Braekman, 2010).
Macrophyte Bioassay Applications
In studies assessing the feasibility of using macrophytes as biomarkers for environmental toxins, Azolla caroliniana was evaluated for its sensitivity to various pesticides. The study provided insights into the potential of A. caroliniana as a bio-indicator in environmental monitoring (Vechia et al., 2016).
Heavy Metal Removal
Research on A. caroliniana has demonstrated its capacity to remove heavy metals like Hg and Cr from polluted waters. This indicates its potential use in phytoremediation, an eco-friendly method for cleaning contaminated environments (Bennicelli et al., 2004).
Reproductive Traits and Ecology
The study of reproductive traits of Lachnanthes caroliniana in disturbed environments provides insights into the mechanisms of patch formation by clonal plants. Understanding these traits is crucial for ecological research and conservation efforts (Boughton, Boughton, Griffith, & Bernath-Plaisted, 2016).
Phytochemicals in Traditional Medicine
Investigations into the phytochemicals of Rhamnus caroliniana, used in Cherokee traditional medicine, revealed the presence of various compounds with potential therapeutic applications. This study contributes to the understanding of the medicinal properties of this plant (Mekala, Satyal, & Setzer, 2017).
Arsenic and Salinity Stress
A. caroliniana has been studied for its ability to uptake Arsenic under different salinity levels. This research provides important information for the application of this plant in the phytoremediation of contaminated waters (Moradi, Yosefi, & Ghaderi, 2013).
Properties
CAS No. |
36101-39-0 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(1S,7S,9R,13R,14R)-14-hydroxy-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadec-11-en-3-one |
InChI |
InChI=1S/C16H24N2O2/c1-10-7-12-9-11-3-2-4-16(20)18(11)15-6-5-14(19)13(8-10)17(12)15/h8,11-15,19H,2-7,9H2,1H3/t11-,12+,13+,14+,15-/m0/s1 |
InChI Key |
YRHGJVCKHYJQQO-JARUQAPTSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4)O |
SMILES |
CC1=CC2C(CCC3N2C(C1)CC4N3C(=O)CCC4)O |
Canonical SMILES |
CC1=CC2C(CCC3N2C(C1)CC4N3C(=O)CCC4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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